molecular formula C11H16O3 B14217941 CID 71377247 CAS No. 651020-78-9

CID 71377247

Cat. No.: B14217941
CAS No.: 651020-78-9
M. Wt: 196.24 g/mol
InChI Key: JBXMIRGXUVEXCI-SBSPUUFOSA-N
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Description

Its molecular formula and exact weight remain unspecified in accessible literature, but its fragmentation profile indicates similarities to halogenated indole derivatives .

Properties

CAS No.

651020-78-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C9H12O.C2H4O2/c1-4-7-8(5-2)9(10)6-3;1-2(3)4/h4,6,9-10H,1-3,7H2;1H3,(H,3,4)/t9-;/m1./s1

InChI Key

JBXMIRGXUVEXCI-SBSPUUFOSA-N

Isomeric SMILES

CC(=O)O.C=CCC(=C=C)[C@@H](C=C)O

Canonical SMILES

CC(=O)O.C=CCC(=C=C)C(C=C)O

Origin of Product

United States

Chemical Reactions Analysis

CID 71377247 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 71377247 has a wide range of scientific research applications. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology, it could be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. In medicine, this compound may have potential therapeutic applications, although specific details would require further research. In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of CID 71377247 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, similar compounds often exert their effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effect. The molecular targets and pathways involved would depend on the specific structure and properties of this compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Inferred) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137) 4-Bromo-1H-indole-2-carboxylic acid (this compound analog) Oscillatoxin D (CID 101283546)
Molecular Formula Likely C₉H₆BrNO₂ C₉H₆BrNO₂ C₉H₆BrNO₂ C₃₂H₄₇NO₈
Molecular Weight ~240 g/mol (estimated) 240.05 240.05 597.72
Solubility (mg/mL) Not reported 0.052 0.049 Insoluble in water
Bioavailability Score Not reported 0.56 0.55 <0.17 (predicted)
Key Functional Groups Bromo-substituted indole Bromo-indole carboxylic acid Bromo-indole carboxylic acid Macrocyclic lactone
Biological Activity Uncharacterized CYP1A2 inhibition Unreported Cytotoxic marine toxin

Key Findings:

Structural Similarity : this compound shares a brominated indole core with CID 252137 and its analogs, as evidenced by overlapping molecular formulas and fragmentation patterns in mass spectrometry . However, oscillatoxin derivatives (e.g., CID 101283546) diverge significantly due to their macrocyclic structures .

Synthetic Pathways : this compound may be synthesized via halogenation or coupling reactions analogous to those used for CID 252137 (e.g., HATU-mediated amidation or Pd-catalyzed cross-coupling) . In contrast, oscillatoxins require complex enzymatic macrocyclization .

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